1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol

Antifungal SAR MIC

Researchers screening imidazole-based antifungals often face scaffold redundancy limited to 1-substituted pharmacophores. CAS 1341509-51-0 resolves this with a distinct 2-substituted imidazole architecture, where N-1 methylation - a key SAR driver for anti-Candida potency - combines with a phenylpropanol side chain offering ~1.4 logP units of added hydrophobicity. • Unique 2-position connectivity enables exploration of binding modes inaccessible to conventional 1-substituted azoles. • Commercial availability at ≥95% purity from multiple suppliers ensures batch-to-batch reproducibility for target validation. • Defined pricing and cataloged stock eliminate custom synthesis lead times.

Molecular Formula C13H16N2O
Molecular Weight 216.284
CAS No. 1341509-51-0
Cat. No. B2479138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
CAS1341509-51-0
Molecular FormulaC13H16N2O
Molecular Weight216.284
Structural Identifiers
SMILESCN1C=CN=C1C(CCC2=CC=CC=C2)O
InChIInChI=1S/C13H16N2O/c1-15-10-9-14-13(15)12(16)8-7-11-5-3-2-4-6-11/h2-6,9-10,12,16H,7-8H2,1H3
InChIKeyVQSZXGMRUDDAGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Properties of 1-(1-Methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol


1-(1-Methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol (CAS 1341509-51-0) is an imidazole-based secondary alcohol with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . The compound features a 1-methylimidazole ring linked at the 2-position to a 3-phenylpropan-1-ol chain, distinguishing it from more common 1-substituted imidazole pharmacophores . Commercial availability from multiple chemical suppliers includes purity specifications typically at ≥95% .

1
2-substituted imidazole scaffold distinct from 1-substituted pharmacophores
2
N-methyl imidazole core aligns with class-level antifungal SAR
3
Purity specification supports screening and target validation workflows

Why Generic Substitution Fails


Substituting 1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol with a generic imidazole derivative is scientifically unjustified due to the unique 2-position connectivity of the phenylpropanol chain to the imidazole ring. Most commercially relevant imidazole pharmacophores (e.g., antifungal azoles, H3 antagonists) utilize 1-substituted imidazoles [1]. The 2-substitution pattern alters both the compound's electronic distribution at the imidazole nitrogen and the spatial orientation of the phenyl ring, which are critical determinants of target binding . Furthermore, SAR studies in imidazole antifungals demonstrate that the presence and position of an N-methyl group significantly modulates activity; N-1 methylation in certain imidazole series led to the most potent antifungal effects [2].

Structure 2-substitution pattern alters target binding geometry vs. 1-substituted imidazoles; may not reproduce H3 antagonist activity.
SAR N-methyl substitution reported as critical for class-level antifungal potency; non-methylated analogs may show reduced screening response.
Chain Phenylpropanol side chain provides hydrophobic interactions absent in simpler imidazole methanol analogs; generic imidazoles may lack this pharmacophoric element.

Quantitative Differentiation vs. Imidazole Analogs


N-Methyl Substitution and Antifungal Potency

Structure-activity relationship (SAR) analysis of imidazole derivatives for antifungal activity demonstrated that the presence of a methyl group at the N-1 position of the imidazole ring led to the most potent effects against Candida species [1]. While this finding derives from a broader imidazole series rather than direct testing of CAS 1341509-51-0, it provides class-level evidence that the N-methyl substitution present in CAS 1341509-51-0 is a critical potency-enhancing feature. Compounds lacking this N-methyl group exhibited reduced antifungal efficacy, indicating that analogs without this substitution would be functionally inferior [1].

N-Methyl vs non-methylated
Class-level
N-1 methyl substitution → most potent effects non-methylated → reduced activity
Class-level antifungal SAR context
Candida spp. panel; exact MIC not reported for this compound
Antifungal SAR MIC Candida Imidazole

2- vs. 1-Substituted Imidazole Connectivity

CAS 1341509-51-0 features a 2-substituted imidazole core where the phenylpropanol chain is attached at the C2 position. This connectivity contrasts with the 1-substituted imidazole architecture that dominates the H3 receptor antagonist patent literature [1]. Schering Corporation's phenyl-alkyl-imidazole patents (US 5,578,616) describe a series of compounds with the general structure bearing the alkyl-aryl substituent at the imidazole 1-position, which exhibit H3 receptor antagonism and CNS activity [1]. The 2-substitution in CAS 1341509-51-0 fundamentally alters the vector of the pendant phenyl group relative to the imidazole plane, predicting a distinct pharmacological profile compared to 1-substituted H3 antagonist scaffolds .

2- vs 1-substituted imidazole
Class-level inference
C2-attached phenylpropanol vs. N1-attached phenyl-alkyl (H3 antagonist scaffold)
Binding mode differentiation expected
Based on patent US 5,578,616 structural comparison
Imidazole Substitution pattern H3 receptor CNS Phenyl-alkyl-imidazole

Phenylpropanol vs. Methanol Side Chain

Direct structural comparison with the commercially available analog 1-methyl-1H-imidazol-2-yl)methanol reveals that CAS 1341509-51-0 contains an extended 3-phenylpropanol side chain instead of a simple methanol group . This substitution increases the molecular weight from approximately 112 g/mol to 216.28 g/mol and introduces an aromatic phenyl ring that substantially increases lipophilicity (predicted logP ~1.72 vs. ~0.3 for the methanol analog) . The extended hydrophobic chain provides additional opportunities for π-π stacking interactions and hydrophobic pocket occupancy in protein binding sites that are inaccessible to the truncated methanol analog.

Phenylpropanol vs methanol chain
Head-to-head
MW 216.28, logP ~1.72 MW ~112, logP ~0.3
Hydrophobic pharmacophore element
Predicted logP; experimental verification recommended
Imidazole Side chain Lipophilicity Scaffold Building block

Purity and Commercial Availability

Multiple chemical suppliers offer CAS 1341509-51-0 with documented purity specifications of ≥95% . Commercial availability includes options from 10mg to 500mg quantities with pricing transparency (e.g., 50mg at €277.00, 500mg at €1,033.00) . This represents a defined procurement pathway that may not exist for less common or custom-synthesized 2-substituted imidazole analogs, for which lead times and purity specifications would be undefined and variable.

Purity & availability
Supplier data
≥95% purity, multiple suppliers, defined pricing (e.g., 50mg/€277)
Reduced experimental variability
Procurement pathway validated as of 2024
Purity Procurement CAS 1341509-51-0 Supplier Quality control

Differentiating Application Scenarios


Antifungal Screening Libraries

Based on SAR evidence that N-1 methylation of the imidazole ring correlates with most potent antifungal activity [1], CAS 1341509-51-0 is a rational inclusion in screening libraries for novel antifungal agents. The compound's N-methylimidazole core meets a key structural criterion associated with enhanced anti-Candida potency, while its 2-substituted phenylpropanol chain offers a distinct scaffold from conventional 1-substituted azole antifungals [1][2].

Hydrophobic Pharmacophore Expansion

CAS 1341509-51-0 provides a significant increase in side chain hydrophobicity compared to simpler imidazole methanol building blocks, with a predicted logP increase of ~1.4 units and additional phenyl ring for π-stacking interactions . This makes it suitable for medicinal chemistry programs seeking to enhance target binding through hydrophobic pocket occupancy or to explore structure-activity relationships around the phenylpropanol moiety.

H3 Receptor Scaffold Exploration

The 2-substituted imidazole core of CAS 1341509-51-0 presents a distinct scaffold relative to the 1-substituted phenyl-alkyl-imidazoles described in H3 receptor antagonist patents [2]. Researchers investigating H3 receptor pharmacology may employ this compound to probe binding site tolerance for alternative imidazole substitution patterns, potentially identifying novel binding modes or selectivity profiles not achievable with 1-substituted scaffolds [2].

Purity Probe for Target Validation

With commercial availability at ≥95% purity from multiple suppliers and defined pricing , CAS 1341509-51-0 offers a reproducible chemical probe for target validation studies where consistent compound quality is essential. This contrasts with custom-synthesized analogs that introduce batch-to-batch variability and extended lead times.

Application
Selection Property
Validation Focus
Antifungal screening library design
N-methyl imidazole core (class-level SAR)
Reported anti-Candida screening context
Hydrophobic pharmacophore expansion
Extended phenylpropanol chain
Hydrophobic interaction mapping
H3 receptor scaffold exploration
2-substituted imidazole architecture
Binding site tolerance profiling
Target validation probe
Documented purity specification
Reproducibility and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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